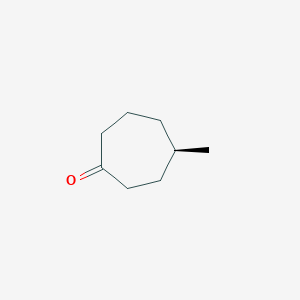

(4R)-4-Methylcycloheptan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

13609-59-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(4R)-4-methylcycloheptan-1-one |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

WXVNSHRGPVHBPD-SSDOTTSWSA-N |

SMILES |

CC1CCCC(=O)CC1 |

Isomeric SMILES |

C[C@@H]1CCCC(=O)CC1 |

Canonical SMILES |

CC1CCCC(=O)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4r 4 Methylcycloheptan 1 One

Enantioselective and Diastereoselective Synthesis

The construction of the chiral seven-membered carbocyclic core of (4R)-4-Methylcycloheptan-1-one requires precise control over stereochemistry. Methodologies leveraging asymmetric catalysis, chiral auxiliaries, and substrate-based stereocontrol have been pivotal in achieving this goal.

Asymmetric Catalysis for Chiral Cycloheptanone (B156872) Construction

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of complex molecules, providing direct access to chiral products from prochiral starting materials. This approach minimizes the use of stoichiometric chiral reagents and often allows for high atom economy.

Chiral Lewis acids and Brønsted acids have emerged as effective catalysts for a variety of asymmetric transformations, including the cyclization reactions necessary to form cycloheptanone frameworks.

Chiral Brønsted acids, particularly chiral phosphoric acids, can catalyze ring-contraction reactions to generate cycloheptatriene (B165957) scaffolds, which are precursors to cycloheptanones. core.ac.uk For instance, the acid-catalyzed ring contraction of cyclooctatetraene (B1213319) oxide can be coupled with an in situ enantioselective allylation, guided by a chiral phosphoric acid catalyst, to yield enantioenriched cycloheptatrienyl-substituted alcohols. core.ac.uk The selectivity of these reactions can often be controlled by the acidity of the catalyst and the reaction temperature. core.ac.uk Furthermore, chiral Brønsted acids have been shown to catalyze cascade reactions involving alcohol deprotection and subsequent intramolecular cyclization in a single pot, streamlining synthetic pathways. nih.gov

Chiral Lewis acid catalysis has been successfully applied in visible light-triggered cascade reactions, combining photocycloaddition with acid-catalyzed rearrangements to produce enantioenriched polycyclic systems. rsc.org In these reactions, a chiral 1,3,2-oxazaborolidine, activated by AlBr₃, can induce high enantioselectivity in the formation of complex cyclic structures. rsc.org Lanthanide-based chiral Lewis acid complexes, such as those derived from Pybox ligands, have also been utilized in asymmetric 1,3-dipolar cycloaddition reactions to generate cyclic compounds with high enantioselectivity. nih.gov

| Catalyst Type | Reaction | Precursor | Product Type | Ref |

| Chiral Phosphoric Acid | Ring Contraction / Allylation | Cyclooctatetraene Oxide | Enantioenriched Cycloheptatrienyl Alcohols | core.ac.uk |

| Chiral 1,3,2-Oxazaborolidine-AlBr₃ | Photocascade | 1-Naphthaldehyde Derivatives | Enantioenriched Benzoisochromenes | rsc.org |

| Chiral Pybox-Lu(OTf)₃ | 1,3-Dipolar Cycloaddition | Diazodiketones & Indoles | Chiral Cycloadducts | nih.gov |

Transition metals offer unique catalytic cycles for constructing complex molecular architectures with high stereocontrol. Gold and nickel catalysts, in particular, have proven versatile in the synthesis of chiral cyclic ketones.

Gold(I)-Catalyzed Routes: Cationic gold(I) complexes are powerful π-acid catalysts that can activate alkynes, allenes, and alkenes toward nucleophilic attack. This reactivity has been harnessed in enantioselective polyene cyclizations, where a gold-promoted reaction initiates a cascade to form multiple rings with excellent diastereo- and enantioselectivity. nih.gov Gold(I) catalysts have also been employed in the asymmetric ring expansion of allenylcyclopropanols to afford synthetically valuable cyclobutanones with a quaternary stereogenic center in high yields and enantioselectivities. nih.gov Although not directly forming a seven-membered ring, these methods establish key principles in gold-catalyzed asymmetric ring manipulations that can be adapted for cycloheptanone synthesis.

Nickel-Catalyzed Routes: Nickel catalysis has become a prominent tool for constructing challenging cyclic systems. Intramolecular nickel-catalyzed (4+2) coupling reactions between cyclobutanones and allenes via C-C bond cleavage provide access to [3.2.2] bicyclic scaffolds. nih.govnih.gov These reactions are often efficient, chemoselective, and can achieve excellent enantioselectivity with the use of chiral ligands. nih.govnih.gov Nickel hydride catalysis has enabled the enantioselective synthesis of alkenyl cyclobutanols from 1,4-alkynones through a hydrometalative cyclization process. thieme-connect.de Additionally, nickel-catalyzed asymmetric decarboxyarylation reactions have been developed to synthesize structurally diverse chiral molecules, demonstrating the versatility of nickel in controlling stereocenters. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Transformation | Enantioselectivity (ee) | Ref |

| Gold(I) | Polyene Cyclization | Alkyne-initiated cascade | Excellent | nih.gov |

| Gold(I) | Ring Expansion | Allenylcyclopropanol to Cyclobutanone | High | nih.gov |

| Nickel(0) | (4+2) Coupling | Cyclobutanone + Allene | Excellent | nih.govnih.gov |

| Nickel Hydride | Hydrometalative Cyclization | 1,4-Alkynone to Cyclobutanol | High | thieme-connect.de |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. umb.edu These catalysts often operate via iminium or enamine intermediates, mimicking enzymatic reaction pathways.

For the synthesis of chiral cycloheptanones, organocatalytic domino or cascade reactions are particularly effective. A diastereo- and enantioselective domino Michael/aldol reaction between α,β-unsaturated aldehydes and 1,2-diones can produce chiral bicyclo[3.2.1]octane derivatives, which can be precursors to functionalized cycloheptanones. nih.gov Similarly, an organocatalytic Michael reaction of cycloheptanone with nitrodienes and nitroolefins, catalyzed by a hydroquinine-based primary amine, yields Michael adducts with excellent diastereoselectivities and enantioselectivities (up to >99% ee). rsc.org Furthermore, enantioselective cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol TMS ether, provide a powerful method for preparing chiral cyclopropanes, which are versatile intermediates for further transformations into larger rings. organic-chemistry.orgunl.pt

| Organocatalyst | Reaction Type | Substrates | Product | ee (%) |

| Primary Amine | Domino Michael/Aldol | α,β-Unsaturated Aldehydes + 1,2-Diones | Bicyclo[3.2.1]octanes | 90-98 |

| Hydroquinine-based Amine | Michael Addition | Cycloheptanone + Nitroolefins | Michael Adducts | >99 |

| Diphenylprolinol TMS Ether | Cascade Michael-Alkylation | α,β-Unsaturated Aldehydes + Bromomalonates | Chiral Cyclopropanes | 90-98 |

Chiral Auxiliary-Controlled Synthetic Approaches to this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a reliable and well-established method for asymmetric synthesis. sigmaaldrich.com

Common chiral auxiliaries include oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton of this amide can be deprotonated to form an enolate, which then reacts diastereoselectively with an electrophile. The stereochemical outcome is directed by the chiral scaffold of the auxiliary. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. A subsequent ring-closing metathesis (RCM) or an intramolecular alkylation could then form the seven-membered ring, with the auxiliary directing the formation of the (R)-stereocenter at the 4-position. After cyclization, the auxiliary would be cleaved to reveal the target ketone. While specific examples for the synthesis of this compound using this method are not prominently detailed in recent literature, the principles are widely applied in the synthesis of other chiral cyclic systems.

Substrate-Controlled Diastereoselective Transformations Leading to the Cycloheptanone Core

In substrate-controlled synthesis, the existing stereochemistry within a molecule dictates the stereochemical outcome of a reaction. This approach is highly effective when a chiral starting material from the "chiral pool" is available or can be synthesized efficiently.

For the synthesis of the cycloheptanone core, a tandem cyclopropanation/Cope rearrangement offers a powerful method for forming seven-membered rings with predictable diastereocontrol. nih.gov In this reaction, the stereochemistry of the initial cyclopropanation, often controlled by a chiral catalyst, sets the stereochemistry of the divinylcyclopropane intermediate. This intermediate then undergoes a Cope rearrangement through a boat-like transition state to form the cycloheptadiene product. The inherent chirality of the substrate can influence the facial selectivity of the initial cyclopropanation, leading to a specific diastereomer. nih.gov

Divergent synthesis strategies can also be employed, where the choice of substrate directs the reaction down different pathways to yield distinct products. nih.gov For example, Rh(III)-catalyzed reactions of aldehydes with different cyclopropanols can lead to either cyclopentenones or 1,4-diketones, depending on the substitution pattern of the cyclopropanol (B106826) substrate. nih.govresearchgate.net This principle of substrate control is fundamental to designing synthetic routes where the inherent structural features of the intermediates guide the formation of the desired stereocenters in the cycloheptanone core.

Biocatalytic Pathways Towards Chiral Cycloheptanones

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes, with their inherent chirality, can effectively differentiate between enantiomers or enantiotopic faces of a substrate, enabling the production of optically pure compounds.

Enzyme-Mediated Kinetic Resolutions for Racemic Precursors

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. This technique relies on the differential rate of reaction of two enantiomers with an enzyme, typically a lipase (B570770), leading to the enrichment of one enantiomer in the unreacted starting material and the formation of an enantioenriched product. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance, commercial availability, and stability in organic solvents. nih.govnih.govmdpi.com

In the context of this compound synthesis, a racemic precursor such as 4-methylcycloheptanol can be subjected to lipase-catalyzed kinetic resolution. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a faster rate, leaving the desired (R)-enantiomer of the alcohol unreacted and in high enantiomeric excess. This resolved (4R)-4-methylcycloheptanol can then be oxidized to the target ketone, this compound. The efficiency of such a resolution is determined by the enantiomeric ratio (E), with high E values being indicative of excellent selectivity. nih.govmdpi.com

Stereoselective Bioreductions and Bio-oxidations

Stereoselective bioreductions of prochiral ketones and bio-oxidations of prochiral or racemic precursors offer direct routes to chiral ketones and their corresponding alcohols.

Bioreductions: Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.govnih.govfrontiersin.org By selecting an appropriate KRED, the reduction of a prochiral precursor like 4-methylcyclohept-2-en-1-one can be directed to yield a specific stereoisomer of the corresponding alcohol, which can then be further manipulated to obtain this compound. The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride delivery to one specific face of the carbonyl group. nih.gov The evolution of KREDs through protein engineering has significantly expanded their substrate scope and stereoselectivity, making them highly valuable catalysts in pharmaceutical synthesis. nih.govscispace.com

Bio-oxidations: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters or lactones. researchgate.net This transformation can be highly enantioselective when applied to prochiral or racemic ketones. A notable chemo-enzymatic approach involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. In a process utilizing Candida antarctica lipase B (CALB), a racemic carboxylic acid, and hydrogen peroxide, (R)-4-methylcaprolactone was produced with good yield and enantiomeric excess. rsc.orgrsc.org This lactone serves as a direct precursor to this compound through subsequent chemical transformations. The asymmetric induction is proposed to occur via the kinetic resolution of the racemic peroxy acid formed in situ, which then preferentially oxidizes one enantiotopic face of the prochiral ketone. rsc.org

| Entry | Carboxylic Acid Precursor | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) of (R)-4-methylcaprolactone |

| 1 | (±)-2-Phenylpropanoic acid | 25 | 47 | 40 |

| 2 | (±)-2-Phenylpropanoic acid | 18 | 82 | 57 |

| 3 | (±)-2-Phenylbutanoic acid | 25 | 31 | 48 |

| 4 | (±)-2-Phenylbutanoic acid | 18 | 33 | 47 |

Data sourced from a chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone. rsc.org

Stereocontrolled Ring Expansion and Contraction Reactions

Manipulating ring size through stereocontrolled reactions provides another strategic avenue for the synthesis of chiral cycloheptanones from more readily available smaller or larger ring precursors.

Development of Enantioselective Ring-Expansion Protocols (e.g., Tiffeneau-Demjanov-type rearrangements)

The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion reaction that converts a 1-aminomethyl-cycloalkanol into a larger cyclic ketone upon treatment with nitrous acid. wikipedia.orgwikipedia.orgsynarchive.com The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain and the formation of a more stable oxonium ion, leads to the expanded ketone. wikipedia.orglibretexts.org

For the synthesis of this compound, this reaction could be applied to a chiral 1-aminomethyl-3-methylcyclohexanol precursor. The stereochemistry of the migrating carbon is retained during the rearrangement, meaning a stereochemically defined cyclohexanol (B46403) precursor can lead to an enantioenriched cycloheptanone. libretexts.org The development of enantioselective variants of this rearrangement, potentially using chiral reagents or catalysts to control the initial formation of the amino alcohol, is an area of ongoing research to enhance the stereocontrol of the final product. hooghlywomenscollege.ac.in

Stereoselective Ring-Contraction Methodologies

Ring contraction reactions, such as the Favorskii rearrangement, offer a method to synthesize smaller rings from larger ones. The Favorskii rearrangement typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgddugu.ac.in The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile. wikipedia.org

To synthesize a chiral cycloheptanone derivative, one could envision starting from a stereochemically defined α-halo cyclooctanone. The base-mediated rearrangement would lead to a chiral cyclopentanecarboxylic acid derivative. While not a direct route to this compound, stereoselective ring contraction methodologies are a powerful tool in the broader context of synthesizing functionalized carbocycles and have been applied in the synthesis of complex natural products. youtube.com Research into stereoselective variants of these rearrangements aims to control the configuration of the resulting stereocenters. researchgate.net

Chemoenzymatic and Hybrid Synthetic Strategies for this compound

Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild conditions of biocatalysis with the broad scope and reliability of traditional chemical transformations. researchgate.netresearchgate.netdergipark.org.trrsc.org This hybrid approach allows for the efficient construction of complex chiral molecules that might be difficult to access by either methodology alone.

A prime example relevant to the synthesis of this compound is the aforementioned chemo-enzymatic Baeyer-Villiger oxidation. researchgate.netrsc.orgrsc.org This process begins with the prochiral chemical substrate 4-methylcyclohexanone. An enzyme, Candida antarctica lipase B, is then used to catalyze the in-situ formation of a chiral peroxy acid from a racemic carboxylic acid and hydrogen peroxide through kinetic resolution. This chiral oxidizing agent then performs an enantioselective Baeyer-Villiger oxidation on the ketone, yielding the enantioenriched (R)-4-methylcaprolactone. rsc.orgrsc.org This lactone can then be converted to the final target, this compound, using standard chemical methods. This strategy elegantly uses an enzymatic step to induce chirality in an otherwise purely chemical oxidation reaction.

Mechanistic and Stereochemical Investigations of Reactions Involving 4r 4 Methylcycloheptan 1 One

Detailed Reaction Mechanism Elucidation for Synthesis of (4R)-4-Methylcycloheptan-1-one

The enantioselective synthesis of this compound would likely proceed through an asymmetric catalytic reaction, where a prochiral substrate is converted into the chiral product. A plausible approach would be the asymmetric conjugate addition of a methyl group to a cycloheptenone precursor or the asymmetric hydrogenation of 4-methylenecycloheptanone.

Characterization of Key Intermediates and Transition States

The elucidation of a reaction mechanism hinges on the identification and characterization of transient species such as intermediates and transition states. In the context of the asymmetric synthesis of this compound, these species would be investigated using a combination of spectroscopic techniques and computational modeling.

Key intermediates in a potential synthesis could include metal-enolate complexes, if a conjugate addition route is employed, or catalyst-substrate complexes in an asymmetric hydrogenation. Characterization of these intermediates might be possible through low-temperature NMR spectroscopy or mass spectrometry.

Transition states, being fleeting energy maxima, are not directly observable but can be modeled using computational chemistry. bath.ac.uk For instance, in an organocatalyzed Michael addition to a cycloheptenone, the transition state would involve the interaction of the catalyst, the substrate, and the nucleophile. mdpi.com The geometry of this transition state, including the facial selectivity of the attack on the prochiral enone, would determine the stereochemical outcome of the reaction. Computational studies on similar systems, such as cyclopentanone, have been used to unravel reaction pathways and the geometries of transition states. acs.org

Hypothetical Transition State for the Asymmetric Michael Addition to Cyclohept-3-en-1-one:

| Feature | Description |

| Catalyst | A chiral amine or phosphine (B1218219) catalyst. |

| Substrate | Cyclohept-3-en-1-one, with two enantiotopic faces. |

| Nucleophile | A methyl organometallic reagent (e.g., methylcopper). |

| Key Interaction | The chiral catalyst would coordinate to the substrate, creating a chiral environment that directs the nucleophilic attack of the methyl group to one of the two faces of the double bond, leading to the (R)-configuration at the 4-position. |

| Stabilization | The transition state would be stabilized by interactions between the catalyst and the substrate, such as hydrogen bonding or metal coordination. |

Kinetic and Thermodynamic Aspects of Enantioselective Formation

The outcome of an enantioselective reaction can be governed by either kinetic or thermodynamic control. nih.govresearchgate.netrsc.orgacs.org In a kinetically controlled process, the product ratio is determined by the relative rates of formation of the enantiomers, which is related to the difference in the activation energies of the diastereomeric transition states. In a thermodynamically controlled process, the product ratio reflects the relative thermodynamic stabilities of the enantiomers.

For the enantioselective synthesis of this compound, it is highly probable that the reaction would be under kinetic control. This is because the two enantiomeric products, (4R)- and (4S)-4-methylcycloheptan-1-one, are of equal energy, and therefore a thermodynamic equilibrium would result in a racemic mixture. The role of the chiral catalyst is to create a lower energy pathway to one enantiomer over the other, thus accelerating its rate of formation. nih.gov

Experimental studies to determine these aspects would involve monitoring the reaction progress over time and at different temperatures to calculate reaction rates and activation parameters.

Principles of Stereocontrol in Chiral Cycloheptanone (B156872) Chemistry

The principles of stereocontrol are fundamental to the synthesis of enantiomerically pure compounds. In the context of chiral cycloheptanones, these principles guide the design of synthetic strategies to achieve high levels of stereoselectivity.

Analysis of Prostereogenic Elements and Stereoheterotopic Faces in Reactants

The starting material for the synthesis of this compound would possess prostereogenic elements, which are molecular features that can be converted into a stereocenter. For example, in cyclohept-3-en-1-one, the double bond is a prostereogenic element. The two faces of the double bond are stereoheterotopic (specifically, enantiotopic), meaning that the addition of a group to either face results in one of two enantiomers.

A chiral catalyst would differentiate between these two faces, leading to the preferential formation of one enantiomer. The conformation of the seven-membered ring can also influence the accessibility of these faces to an incoming reagent. nih.gov

Influence of Catalyst and Substrate Structure on Stereoselectivity

The structure of both the catalyst and the substrate plays a crucial role in determining the stereoselectivity of a reaction. Chiral catalysts, such as those based on imidazolidin-4-one (B167674) derivatives, create a chiral environment that directs the approach of the reactants. beilstein-journals.orgnih.govresearchgate.net The size and shape of the catalyst's chiral pockets can influence which face of the substrate is more accessible.

The substrate's structure, including the presence of substituents and the conformational flexibility of the ring, also impacts stereoselectivity. In the case of cycloheptanone derivatives, the inherent flexibility of the seven-membered ring can make stereocontrol challenging. However, this flexibility can also be exploited, as certain conformations may be favored in the transition state, leading to higher selectivity. nih.gov

Hypothetical Influence of Catalyst Structure on the Enantioselective Synthesis of this compound:

| Catalyst Type | Expected Outcome | Rationale |

| Chiral Proline Derivative | Moderate to good enantioselectivity. | Proline-based catalysts are known to be effective in various asymmetric reactions, often proceeding through an enamine intermediate. |

| Chiral Phosphine Ligand with a Metal (e.g., Rhodium, Copper) | Potentially high enantioselectivity. | Metal complexes with chiral phosphine ligands are widely used in asymmetric catalysis, offering a tunable steric and electronic environment. nih.gov |

| Chiral Imidazolidin-4-one Based Ligand | Potentially high enantioselectivity. | These ligands have shown high enantioselectivity in copper(II)-catalyzed reactions by creating a well-defined chiral pocket around the metal center. beilstein-journals.orgnih.govresearchgate.net |

Understanding Enantiomeric and Diastereomeric Excess Formation

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. In the synthesis of this compound, a high enantiomeric excess would be the primary goal.

Diastereomeric excess (de) becomes relevant if the substrate already contains a stereocenter, and a new one is being created. In such a case, the reaction would produce diastereomers. The diastereomeric excess would reflect the preference for the formation of one diastereomer over the other.

The formation of a high enantiomeric excess is directly related to the difference in the free energies of the two diastereomeric transition states leading to the two enantiomers. A larger energy difference results in a higher enantiomeric excess. This energy difference is influenced by the steric and electronic interactions between the catalyst, substrate, and reagents in the transition state.

Computational and Theoretical Studies on 4r 4 Methylcycloheptan 1 One

Conformational Analysis of the 7-Membered Ring System

The seven-membered ring of cycloheptanone (B156872) derivatives is conformationally complex due to a high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptanoids exist as a dynamic equilibrium of several low-energy conformers. Computational analysis is a powerful tool to map the potential energy surface of these molecules and identify the most stable arrangements.

Exploration of Low-Energy Conformers and Ring Flipping Dynamics

For the parent cycloheptane (B1346806) ring, theoretical calculations have identified a landscape of multiple conformers with small energy differences, primarily consisting of twist-chair (TC) and twist-boat (TB) forms. The most stable conformer for cycloheptane is the twist-chair. These conformers are not static; they readily interconvert through low-energy pathways in processes known as pseudorotation and ring flipping. biomedres.uswikipedia.orgacs.org This dynamic nature means the molecule is not locked in a single shape but is constantly in flux, exploring various conformations. nih.govyoutube.com

The introduction of a carbonyl group in cycloheptanone simplifies the conformational landscape to some extent but maintains significant flexibility. The most stable conformations are generally found to be variations of the twist-chair. The energy barriers for interconversion between these forms are typically low, allowing for rapid ring flipping at room temperature. youtube.comyoutube.com This process involves the coordinated movement of atoms, transitioning through higher-energy boat and half-chair intermediates. youtube.com

Table 1: Calculated Relative Energies of Major Cycloheptane Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Twist-Chair | C₂ | 0.00 |

| Chair | Cₛ | 1.4 |

| Twist-Boat | C₂ | 2.1 |

| Boat | Cₛ | 2.5 |

Note: Data is based on computational studies of the parent cycloheptane molecule and serves as a foundational model for substituted derivatives. Actual energy values for (4R)-4-Methylcycloheptan-1-one would require specific calculations.

Impact of the C-4 Methyl Group on Cycloheptanone Conformations

The presence of a methyl group at the C-4 position of the cycloheptanone ring significantly influences the relative stability of its conformers. In cyclic systems, bulky substituents generally prefer to occupy positions that minimize steric hindrance, such as equatorial-like orientations, to avoid unfavorable 1,3-diaxial interactions. utdallas.edulibretexts.orgpressbooks.pub

For this compound, the methyl group will preferentially adopt a pseudo-equatorial position in the dominant twist-chair conformer. This orientation places the methyl group away from hydrogens on other parts of the ring, thus minimizing transannular strain—a common destabilizing factor in medium-sized rings. dalalinstitute.com A conformation that places the methyl group in a pseudo-axial position would be energetically less favorable due to increased steric repulsion with nearby axial hydrogen atoms. youtube.com The energy difference between these conformers, often referred to as the "A-value," dictates the equilibrium population of each form. utdallas.edu While specific A-values for cycloheptanone are not as well-defined as for cyclohexane, the underlying principle of minimizing steric strain remains the primary determinant of conformational preference. pressbooks.pubyoutube.com

Quantum Chemical Calculations for Stereoselectivity and Reactivity

Quantum chemical calculations are indispensable for predicting and rationalizing the stereoselectivity and reactivity of chiral ketones like this compound. These methods model the electronic structure of molecules to determine the energetics of reaction pathways.

Density Functional Theory (DFT) for Energetics and Transition State Geometries

Density Functional Theory (DFT) has become a primary tool for computational organic chemistry due to its balance of accuracy and computational cost. mdpi.comnih.gov For this compound, DFT can be used to:

Determine Conformer Stability: By calculating the electronic energy of various ring conformations, DFT can precisely predict their relative stabilities and populations.

Model Reaction Pathways: DFT is used to map the potential energy surface of a reaction, such as the nucleophilic addition to the carbonyl group. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate.

Predict Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. For example, in the reduction of the ketone, the hydride can attack from two different faces of the carbonyl group. DFT calculations can determine which transition state is lower in energy, thereby predicting which product stereoisomer will be favored. acs.orgrsc.orgresearchgate.net The chiral center at C-4 directs the incoming nucleophile to one face of the carbonyl over the other, and DFT can quantify this directing effect. rsc.org

Table 2: Representative DFT Functionals and Basis Sets for Ketone Reactivity Studies

| DFT Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d,p) | General purpose geometry optimization and energy calculations. |

| M06-2X | 6-311+G(d,p) | Improved accuracy for non-covalent interactions and transition states. |

| ωB97X-D | def2-TZVP | Good for long-range interactions and provides high accuracy. |

Advanced Theoretical Frameworks for Reaction Mechanism Prediction

Beyond the study of specific, predefined reaction pathways, advanced computational frameworks can be employed to predict novel or unexpected reaction mechanisms. These methods automate the exploration of a molecule's potential energy surface to discover possible chemical transformations.

Techniques such as the Artificial Force Induced Reaction (AFIR) method or other automated path-finding algorithms can systematically search for transition states connecting reactants to various products. This approach is valuable for uncovering complex multi-step reaction mechanisms, identifying competing pathways, and even designing new reactions. acs.org For a molecule like this compound, such methods could be used to explore the mechanisms of rearrangements, enolate formation and subsequent reactions, or cycloadditions, providing a comprehensive theoretical understanding of its chemical behavior without prior experimental knowledge. sapub.orgwikipedia.org

Molecular Electron Density Theory (MEDT) for Understanding Bond Formation and Cleavage

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, proposing that the changes in electron density, rather than molecular orbital interactions, are the driving force behind organic reactions. This theory is instrumental in analyzing bond formation and cleavage processes. However, no specific MEDT studies detailing the bond formation or cleavage mechanisms involving this compound have been found. General principles of MEDT suggest that a hypothetical reaction involving this ketone would be analyzed by tracking the changes in the electron density along the reaction coordinate to identify regions of nucleophilic and electrophilic attack.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of chemical species through various descriptors such as chemical potential, hardness, softness, and the Fukui function. These descriptors are powerful tools for predicting the reactive behavior of molecules. A CDFT analysis of this compound would involve calculating these indices to predict its electrophilic and nucleophilic sites. For instance, the carbonyl carbon would be expected to be an electrophilic site, susceptible to nucleophilic attack, while the enolate form would exhibit nucleophilic character at the α-carbon. Despite the potential for such analysis, specific studies providing CDFT reactivity descriptors for this compound are not available in the reviewed literature.

In the absence of direct research on this compound, a detailed discussion complete with data tables on its MEDT and CDFT analysis cannot be provided. The information presented here is based on the general principles of these theories and their applicability to similar organic compounds.

Stereoselective Chemical Transformations and Derivatization of 4r 4 Methylcycloheptan 1 One

Stereoselective Functionalization at α and β Positions to the Carbonyl Group

The presence of the carbonyl group in (4R)-4-methylcycloheptan-1-one activates the adjacent α-carbons, allowing for the formation of enolates. These intermediates are central to a variety of stereoselective bond-forming reactions. The inherent chirality of the molecule influences the facial selectivity of incoming electrophiles, enabling diastereoselective transformations.

The alkylation of metal enolates is a powerful method for constructing carbon-carbon bonds. uwo.ca In the case of this compound, deprotonation can lead to two regioisomeric enolates, the kinetic enolate (at the less substituted C2 position) and the thermodynamic enolate (at the more substituted C7 position). The choice of base and reaction conditions determines which enolate is formed preferentially. quimicaorganica.org For stereoselective alkylation, kinetically controlled conditions using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures are typically employed to generate the less substituted enolate. quimicaorganica.org

The stereochemical outcome of the alkylation is governed by the direction of approach of the electrophile to the planar enolate. The pre-existing (R)-methyl group at the C4 position biases the conformation of the cycloheptane (B1346806) ring, creating a preferred, lower-energy transition state where the electrophile attacks from the less sterically hindered face. ubc.ca Alkylation of conformationally rigid cyclohexanone (B45756) enolates, for example, tends to occur via axial attack to favor a transition state that resembles a chair conformation. ubc.ca While the cycloheptanone (B156872) ring is more flexible, similar principles of minimizing steric interactions in the transition state apply. The alkylation of the lithium enolate with a reactive electrophile, such as methyl iodide, is expected to proceed with moderate to good diastereoselectivity, favoring the formation of one diastereomer over the other.

The use of chiral auxiliaries or chiral ligands can further enhance the stereocontrol, although few general methods exist for the highly stereoselective alkylation of simple ketone enolates compared to carboxyl-derived enolates. uwo.ca Methodologies developed by Enders, utilizing SAMP/RAMP hydrazones, provide a powerful alternative for achieving high levels of asymmetric induction in the α-alkylation of ketones. uwo.ca

Table 1: Predicted Diastereoselective Alkylation of this compound Enolate

| Reagent Sequence | Electrophile (E+) | Major Product | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1. LDA, THF, -78 °C; 2. E+ | Methyl Iodide (CH₃I) | (2R,4R)-2,4-Dimethylcycloheptan-1-one | > 4:1 |

Note: The predicted stereochemistry and diastereomeric ratios are based on established principles of kinetic enolate alkylation, where the electrophile approaches from the face opposite to the steric bulk imposed by the C4-methyl group's preferred conformation.

Stereocontrolled α-halogenation of ketones is typically achieved by trapping a kinetically formed enolate with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Similar to alkylation, the reaction of the enolate of this compound is expected to be diastereoselective. The halogen will be delivered to the less hindered face of the enolate, as directed by the C4 methyl group.

For α-hydroxylation, direct oxidation of the enolate can be accomplished using reagents like molecular oxygen or, more commonly, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH). An alternative and often more stereocontrolled method involves the conversion of the ketone into its corresponding enol silyl ether. Subsequent oxidation of the silyl enol ether, for instance using a peroxy acid like m-CPBA or through an asymmetric dihydroxylation protocol if applicable, can yield the α-hydroxy ketone. The Sharpless asymmetric dihydroxylation, while primarily used for alkenes, provides a powerful tool for creating chiral diols with high enantioselectivity through the use of osmium tetroxide and chiral quinine-based ligands. wikipedia.orgnih.gov Adapting this methodology to an enol ether derivative of the chiral cycloheptanone could provide a route to diastereomerically enriched α-hydroxy ketones.

Stereoselective Reduction of the Ketone Carbonyl

Reduction of the prochiral carbonyl group in this compound generates a new stereocenter at the C1 position, leading to the formation of (4R)-4-methylcycloheptan-1-ol as a mixture of two potential diastereomers: (cis)-(1S,4R) and (trans)-(1R,4R). The stereochemical outcome is highly dependent on the nature of the reducing agent and the reaction conditions.

The diastereoselectivity of ketone reduction is often dictated by steric approach control. Unhindered hydride reagents, such as sodium borohydride (NaBH₄), tend to attack the carbonyl carbon from the less sterically hindered face. In the most stable conformation of this compound, the C4-methyl group will likely occupy a pseudo-equatorial position, directing the hydride to attack from the opposite, less hindered face, leading preferentially to the trans-alcohol.

Conversely, bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), are highly sensitive to steric hindrance around the carbonyl group. These reagents will attack from the more open equatorial trajectory, leading to the formation of the cis-alcohol as the major product. This reversal of selectivity based on the steric bulk of the reducing agent is a well-established principle in the reduction of substituted cyclic ketones.

Table 2: Predicted Diastereoselectivity in the Reduction of this compound

| Reducing Agent | Description | Predicted Major Diastereomer | Rationale |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Small, unhindered hydride source | (trans)-(1R,4R)-4-Methylcycloheptan-1-ol | Attack from the less hindered (axial) face. |

While the existing stereocenter at C4 already directs the reduction diastereoselectively, enantioselective catalysts can be used to achieve even higher levels of stereocontrol, which is particularly relevant for the reduction of racemic or prochiral cycloheptanones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is a prominent method for the highly enantioselective reduction of a wide range of ketones. mdpi.com The catalyst forms a complex with borane and the ketone, organizing the transition state in a way that allows the hydride to be delivered to a specific face of the carbonyl, leading to a predictable absolute stereochemistry in the resulting alcohol. mdpi.com

Furthermore, biocatalysis using engineered ketoreductases (KREDs) has emerged as a powerful and environmentally benign method for producing chiral alcohols with exceptionally high enantiomeric excess. These enzymes, used as isolated proteins or in whole-cell systems, can be selected or engineered to reduce a specific ketone to either the (R)- or (S)-alcohol with near-perfect selectivity.

Cycloaddition and Rearrangement Reactions Involving the Chiral Cycloheptanone Moiety

The cycloheptanone framework can participate in various cycloaddition and rearrangement reactions to construct more complex polycyclic systems.

Cycloaddition Reactions: While the ketone itself is not a typical participant in cycloadditions, its derivatives, such as enol ethers or enamines, can act as the 2π-electron component in reactions like the Diels-Alder [4+2] cycloaddition or [2+2] cycloadditions. wikipedia.orgstudy.comlibretexts.org For example, the silyl enol ether of this compound could react with a dienophile. The stereochemical outcome would be influenced by the inherent chirality of the cycloheptene ring system, directing the approach of the dienophile. Dearomative (4+3) cycloaddition reactions have also been shown to be effective in creating cyclohepta-fused ring systems from precursors like alkenylindoles. uchicago.edu

Rearrangement Reactions: The this compound scaffold can undergo several classic rearrangement reactions to alter the ring structure.

Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group using a peroxy acid (e.g., m-CPBA), converting the cyclic ketone into a lactone (a cyclic ester). The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent α-carbons. In this case, the more substituted carbon (C7) would be expected to migrate preferentially, leading to an eight-membered lactone. libretexts.org

Tiffeneau-Demjanov Rearrangement: This reaction provides a method for one-carbon ring expansion of cyclic ketones. msu.edu The ketone is first converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment with nitrous acid generates a diazonium salt, which upon elimination of nitrogen gas, triggers a rearrangement via a carbocation intermediate to yield an eight-membered cyclooctanone. msu.edu

Beckmann Rearrangement: The oxime derivative of this compound can undergo an acid-catalyzed Beckmann rearrangement to form a substituted caprolactam. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, allowing for predictable regiochemical outcomes. wiley-vch.de

These transformations highlight the versatility of this compound as a chiral building block, enabling access to a diverse array of complex molecules through stereocontrolled functionalization and skeletal reorganization.

Lack of Specific Research Data on Stereoselective Derivatization of this compound

The current body of accessible scientific literature does not appear to contain specific studies detailing reactions performed on this compound where the stereochemical outcome at the chiral center is explicitly investigated and reported. General principles of stereoselective synthesis, including the use of chiral auxiliaries, directing groups, and asymmetric catalysts in reactions involving cyclic ketones, are well-established. However, the application of these principles directly to this compound, with corresponding data on reaction conditions, yields, and the degree of chirality preservation or transfer, is not documented in the available resources.

Further research or the publication of studies specifically investigating the reactivity and stereochemistry of this compound would be necessary to provide the detailed and specific information required for the requested article. Without such primary sources, any attempt to generate the specified content would be speculative and would not adhere to the required standards of scientific accuracy and factual reporting based on verifiable research.

To fulfill the user's request accurately, specific experimental data from peer-reviewed chemical literature or patents concerning the stereoselective derivatization of this compound is essential. In the absence of such data, a scientifically sound and detailed article on this specific topic cannot be produced.

Applications of 4r 4 Methylcycloheptan 1 One As a Chiral Synthon in Complex Molecule Synthesis

Strategic Use in the Enantioselective Total Synthesis of Polycyclic Natural Products

There is no available scientific literature that documents the strategic use of (4R)-4-Methylcycloheptan-1-one in the enantioselective total synthesis of polycyclic natural products.

Development of Advanced Pharmaceutical Intermediates

No published research could be found that details the application of This compound in the development of advanced pharmaceutical intermediates.

Methodology Development for Accessing Diverse Chiral Scaffolds

There is no documented methodology development that utilizes This compound for the purpose of accessing diverse chiral scaffolds.

Q & A

Q. What are the standard synthetic routes for (4R)-4-Methylcycloheptan-1-one?

The synthesis of chiral ketones like this compound often involves cyclization or ring-expansion strategies. For example, intramolecular aldol condensation of appropriately substituted precursors can yield cycloheptanone derivatives. Computational tools like Discovery Studio (DS) can aid in molecular design by simulating reaction pathways and optimizing stereochemical outcomes . Key steps include chiral resolution (e.g., enzymatic or chromatographic methods) to isolate the (R)-enantiomer.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for identifying stereochemical environments. X-ray crystallography provides definitive confirmation of absolute configuration. Circular Dichroism (CD) spectroscopy can also correlate experimental spectra with computational predictions (e.g., time-dependent density functional theory, TD-DFT) to validate enantiomeric purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on hazard profiles of similar ketones, use P95 respirators for particulate protection and OV/AG/P99 filters for volatile organic compounds. Full-body protective gear (gloves, lab coats) is mandatory. Store the compound in a cool, inert environment to prevent degradation, as elevated temperatures accelerate organic decomposition .

Advanced Research Questions

Q. How can researchers mitigate variability in photostability studies of this compound under diverse light sources?

Experimental designs should incorporate controlled light intensity measurements (e.g., actinometers) and temperature-regulated chambers. Continuous cooling (e.g., 4°C) minimizes thermal degradation during prolonged exposure. Replicate experiments with varying light wavelengths (UV-Vis, IR) and validate results using high-performance liquid chromatography (HPLC) to quantify degradation byproducts .

Q. What methodologies are effective for studying the adsorption behavior of this compound on indoor surfaces?

A two-pronged approach is recommended:

- Fundamental studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption kinetics on materials like glass or polymers.

- Advanced imaging : Apply microspectroscopic techniques (e.g., Raman mapping, atomic force microscopy) to analyze molecular interactions at nanoscale resolutions .

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. Software like Discovery Studio (DS) optimizes reaction conditions (solvent polarity, catalyst selection) and predicts regioselectivity in nucleophilic additions or oxidations .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Address variability by:

- Standardizing reaction parameters (temperature, solvent purity).

- Using internal standards (e.g., deuterated analogs) in NMR quantification.

- Conducting meta-analyses of published data to identify systemic biases (e.g., incomplete purification) .

Q. How do degradation pathways of this compound impact environmental fate studies?

Oxidative degradation (e.g., ozonolysis, photolysis) generates smaller carbonyl compounds. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) and assess toxicity using in vitro bioassays. Stabilize samples with antioxidants (e.g., BHT) during long-term storage .

Methodological Recommendations Table

| Research Focus | Key Techniques | References |

|---|---|---|

| Stereochemical Analysis | X-ray crystallography, TD-DFT, CD spectroscopy | |

| Adsorption Studies | QCM, SPR, Raman microspectroscopy | |

| Degradation Monitoring | HPLC, GC-MS, controlled photolysis chambers | |

| Computational Reactivity | MD simulations, DFT, Discovery Studio |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.